molecular formula C12H18N2O4S B2376081 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid CAS No. 2138045-14-2

2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid

Cat. No. B2376081
CAS RN: 2138045-14-2
M. Wt: 286.35
InChI Key: BHZYPKDFEHTFOX-UHFFFAOYSA-N
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Description

The compound “2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid” is a derivative of DAP (Diaminopimelic acid). It is used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . It is also a key precursor for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The Boc group is a widely used amine protecting group. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 hours depending on the substrate .


Molecular Structure Analysis

The molecular structure of this compound is C11H16N2O4S with a molecular weight of 272.32 .


Chemical Reactions Analysis

This compound is a reactant for protein assembly directed by synthetic molecular recognition motifs. It is also used in the solid-phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities, synthesis of HCV protease inhibitor modified analogs, and solid-phase synthesis of peptidic V1a receptor agonists .

Scientific Research Applications

Synthesis of New Derivatives

This compound can be used in the synthesis of new derivatives of β-(1,2,4-Triazol-1-yl)alanine . This process involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

2. Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group The compound can be used in the deprotection of the N-Boc group from a structurally diverse set of compounds . This process involves the use of oxalyl chloride in methanol .

3. Preparation of Peptides with Metal Complexing Groups The compound is used in the preparation of peptides with metal complexing groups . This process involves the use of monoprotected derivative of DAP .

4. Preparation of Boc Derivatives of Amino Acids The compound can be used in the preparation of Boc derivatives of many amino acids . This process involves the use of potassium carbonate as a salt-forming agent and the performance of reaction in aqueous isopropanol .

Synthesis of Room-Temperature Ionic Liquids

The compound can be used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Medicinal Applications

The compound can be used in the synthesis of medicinally active compounds. For instance, it was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Future Directions

The future directions for this compound involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis. This is achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Mechanism of Action

Target of Action

The compound, also known as 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid, is a derivative of tert-butoxycarbonyl (Boc) amino acids . The Boc group is a widely used amine protecting group in organic synthesis . It plays a significant role in the protection and deprotection of amine functional groups, which are crucial in peptide synthesis .

Mode of Action

The compound interacts with its targets through the Boc group. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses, with reaction times ranging from 2-16 hours depending on the substrate . This interaction leads to changes in the structure of the target molecule, enabling further reactions or transformations.

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis. The Boc group’s protection and deprotection play a significant role in these pathways, enabling the sequential addition of amino acids to form peptides . The compound’s interaction with its targets can influence these pathways, potentially affecting the synthesis of peptides.

Pharmacokinetics

It’s known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

The primary result of the compound’s action is the deprotection of the Boc group. This process enables the free amine to participate in further reactions, such as the formation of peptides . The compound’s action can therefore facilitate the synthesis of complex organic molecules, including peptides.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group typically requires specific conditions, such as the presence of TFA and certain temperatures . Additionally, the compound’s solubility in various solvents can affect its ability to interact with its targets .

properties

IUPAC Name

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-6(13-11(17)18-12(3,4)5)9-14-8(10(15)16)7(2)19-9/h6H,1-5H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZYPKDFEHTFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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